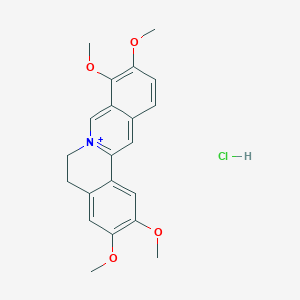
C21H22ClNO4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C21H22ClNO4 dimethomorph . It is a member of the morpholine group of fungicides and is used primarily in agriculture to protect crops from fungal diseases. Dimethomorph is effective against a variety of fungi, including those causing downy mildew and late blight .
準備方法
Synthetic Routes and Reaction Conditions
Dimethomorph is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyacetophenone, followed by the addition of morpholine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
In industrial settings, dimethomorph is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Dimethomorph undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Dimethomorph has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fungicide mechanisms and environmental fate.
Biology: Research on its effects on fungal cell wall formation and its role in plant-pathogen interactions.
Medicine: Investigations into its potential use in antifungal therapies.
Industry: Utilized in the development of new fungicides and agricultural chemicals .
作用機序
Dimethomorph exerts its effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose, a critical component of the cell wall, leading to the death of the fungal cells. The compound targets specific enzymes involved in the biosynthesis pathway, effectively halting the growth and spread of the fungus .
類似化合物との比較
Similar Compounds
Palmatine chloride: Another compound with the same molecular formula but different structure and properties.
Other morpholine fungicides: Compounds like fenpropimorph and tridemorph, which also belong to the morpholine class but have different target spectra and modes of action
Uniqueness
Dimethomorph is unique in its dual isomeric form (E and Z isomers), which contributes to its broad-spectrum fungicidal activity. Unlike some other fungicides, it is effective against both oomycetes and true fungi, making it a versatile tool in agricultural disease management .
特性
分子式 |
C21H23ClNO4+ |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydrochloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1; |
InChIキー |
RLQYRXCUPVKSAW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


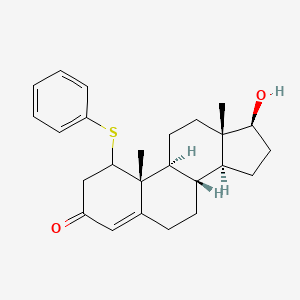
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
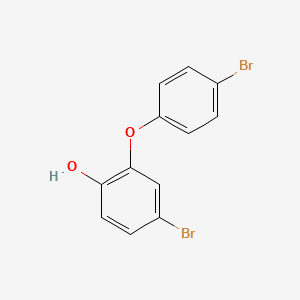

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)



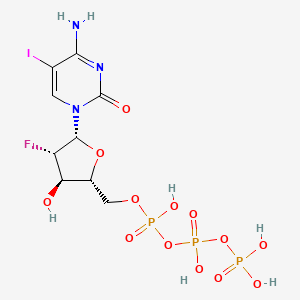
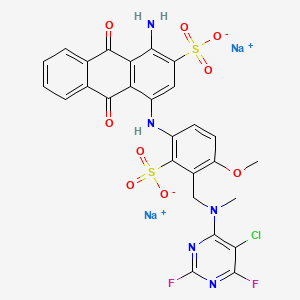


![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
